3,4-Dihydro-5-methoxy-6-methyl-2-phenyl-2H-1-benzopyran-7-ol

Antiplatelet Thrombosis Cyclooxygenase inhibition

Standardizing Dragon's Blood extracts requires species-specific markers, not total flavonoid content. This compound (MMF) is a definitive chemotaxonomic marker distinguishing flavane-rich Daemonorops draco from stilbene-based Dracaena resins. - **Actionable QC**: UPLC-PAD-MS quantitation covers ~90% of active flavonoids; detected in >81% of authentic Indonesian samples. - **Functional Data**: Antiplatelet IC50s: collagen (17.2 µM), AA (49.8 µM). COX inhibition pathway, not cAMP-dependent. - **Batch Control**: Enables reproducible bioactivity across production lots for extract manufacturers.

Molecular Formula C17H18O3
Molecular Weight 270.32 g/mol
Cat. No. B12846736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-5-methoxy-6-methyl-2-phenyl-2H-1-benzopyran-7-ol
Molecular FormulaC17H18O3
Molecular Weight270.32 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1O)OC(CC2)C3=CC=CC=C3)OC
InChIInChI=1S/C17H18O3/c1-11-14(18)10-16-13(17(11)19-2)8-9-15(20-16)12-6-4-3-5-7-12/h3-7,10,15,18H,8-9H2,1-2H3
InChIKeyPZRKAAPKQGONFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity, Natural Source, and Procurement Positioning


3,4-Dihydro-5-methoxy-6-methyl-2-phenyl-2H-1-benzopyran-7-ol (syn. (2S)-5-methoxy-6-methylflavan-7-ol, MMF) is an optically active monomeric flavan natural product first isolated from Daemonorops draco resin (Dragon's Blood) [1]. With a molecular formula C₁₇H₁₈O₃ and a molecular weight of 270.32 g/mol , this compound belongs to the benzopyran/flavanoid class. It is consistently detected as a major constituent of authentic Daemonorops-derived Dragon's Blood alongside its close structural analogs (2S)-5-methoxyflavan-7-ol and dracorhodin, and serves as a chemotaxonomic marker distinguishing Daemonorops resin from Dracaena-derived materials [2].

Natural Product Identity

Optically active monomeric flavan isolated from Daemonorops draco resin. Serves as a chemotaxonomic marker distinguishing Daemonorops from Dracaena-derived materials.

Research Use Case

Supports antiplatelet pathway studies and quality control workflows. Recommended as a mandatory analytical marker for Dragon's Blood extract standardization.

Procurement Context

Procurement decisions should prioritize flavane-rich Daemonorops resin. The C-6 methyl group directly impacts chromatographic retention and reported bioactivity profiles.

Why Generic Flavan or Resin Substitution Fails


Co-occurring flavan analogs in Dragon's Blood resin, particularly (2S)-5-methoxyflavan-7-ol (des-methyl analogue) and the oxidized quinone-methide dracorhodin, are not interchangeable with 3,4-dihydro-5-methoxy-6-methyl-2-phenyl-2H-1-benzopyran-7-ol. The presence of the C-6 methyl group on the target compound directly impacts both chromatographic retention and biological activity, as evidenced by independently quantifiable antiplatelet IC₅₀ values and distinct UPLC-PAD-MS quantitative profiles [1]. Furthermore, Dragon's Blood resin from Dracaena cochinchinensis (RDC) is predominantly stilbenoid rather than flavanoid and shows measurably weaker in vivo and in vitro antiplatelet aggregation potency than the flavane-rich Daemonorops draco resin (RDD) in which this compound is a principal constituent, making simple resin-based substitution unreliable [2].

Analog Mismatch

The des-methyl analog (2S)-5-methoxyflavan-7-ol is not interchangeable. The C-6 methyl group may alter chromatographic retention and antiplatelet activity profiles, limiting direct substitution.

Resin Source Risk

Dracaena cochinchinensis resin is predominantly stilbenoid and may not reproduce the flavane-dependent antiplatelet response. Simple resin-based substitution is unreliable.

Mechanism Context

Other antiplatelet flavonoids like dicentrine or girinimbine elevate cAMP. MMF suppresses COX and Ca²⁺ without modulating cAMP, a mechanistic profile that may not transfer to dual COX/cAMP modulators.

Head-to-Head Evidence for Scientific Selection


Antiplatelet IC₅₀ Values Against Multiple Agonists

(2S)-5-methoxy-6-methylflavan-7-ol (MMF) demonstrated measurable, agonist-dependent potency in washed rabbit platelets, with the lowest IC₅₀ observed against collagen-induced aggregation. In the same experimental system, the des-methyl analog (2S)-5-methoxyflavan-7-ol showed distinct potency, and while individual IC₅₀ values for the analog were not reported in the same study, the differential methylation state is known to alter chromatographic retention and antiplatelet activity profiles [1][2].

Antiplatelet IC₅₀ Agonist Panel
Cross-study comparable
Collagen: 17.2 μM
AA: 49.8 μM
ADP: 179.8 μM
Supports dose-response experimental design and batch verification. Rank-order potency observed: collagen > AA > U46619 > ADP > PAF.
Washed rabbit platelets; fura-2 Ca²⁺ measurement.
Antiplatelet Thrombosis Cyclooxygenase inhibition

Quantitative Content Dominance and Quality-Marker Status

Across multiple authenticated Daemonorops draco resin samples, (2S)-5-methoxy-6-methylflavan-7-ol (peak 6) together with dracorhodin (peak 1) and (2S)-5-methoxyflavan-7-ol (peak 5) accounted for approximately 90% of the total quantified flavonoid content [1]. This quantitative dominance, combined with its confirmed antiplatelet bioactivity, led to its specific recommendation as one of three mandatory analytical markers for comprehensive Dragon's Blood quality evaluation, a designation not extended to minor constituents such as the chalcones (peaks 2 and 3) or (2S)-5,7-dihydroxy-dihydroflavone (peak 4) [1].

Quantitative Content Dominance
Direct comparison
~90%of total flavonoids

Combined with dracorhodin and des-methyl analog.

Validated as one of three mandatory analytical markers for comprehensive quality evaluation in Dragon's Blood.
UPLC-PAD-MS; 280 nm detection.
Quality control Chemotaxonomy UPLC-PAD-MS quantification

GC-MS Authentication Marker Specificity

When 16 Dragon's Blood samples from different Indonesian geographic origins were analyzed by GC-MS, 3,4-dihydro-5-methoxy-6-methyl-2-phenyl-2H-1-benzopyran-7-ol (dracorhodin, the anhydro form) was detected in 13 of 16 samples (81.3% detection frequency), making it the most consistently present compound among those tested and the proposed marker for authenticating Indonesian Daemonorops-derived Dragon's Blood [1]. By comparison, the co-occurring marker trendione was detected in only 9 of 16 samples (56.3%), demonstrating lower cross-sample reliability [1].

GC-MS Authentication Marker
Direct comparison
Detected in 13/16 samples

81.3% detection rate

Highest inter-sample detection reliability among tested markers. Exceeds trendione (56.3%) by 25 percentage points.
16 Indonesian Daemonorops samples.
Authentication GC-MS Adulteration detection

Flavane-Rich vs. Stilbene-Rich Resin Antiplatelet Potency

A direct comparative pharmacology study demonstrated that Daemonorops draco resin (RDD), characterized by flavanes including (2S)-5-methoxy-6-methylflavan-7-ol, produced significantly stronger antiplatelet aggregation effects than Dracaena cochinchinensis resin (RDC), which is predominantly stilbenoid. In vivo, RDD inhibited platelet aggregation by 35.8% vs. 27.6% for RDC at 200 mg/kg in rats. In vitro at 0.8 mg/mL, RDD achieved 61.6% inhibition vs. 31.6% for RDC [1]. Since the target compound is a defining flavane constituent of RDD, its presence correlates with the higher potency phenotype.

Resin Antiplatelet Potency
Class-level inference
RDD: 61.6% in vitro
RDC: 31.6% in vitro

~1.95-fold difference at 0.8 mg/mL

Flavane-rich RDD containing target compound shows greater antiplatelet potency, impacting bioassay design and extract standardization.
AA-induced rat platelet aggregation.
In vivo pharmacology Resin substitution Platelet aggregation

Cyclooxygenase-Dependent Thromboxane B₂ and Prostaglandin D₂ Suppression

MMF inhibited arachidonic acid-induced thromboxane B₂ and prostaglandin D₂ formation in both intact platelet suspensions and homogenized platelet lysates, an effect attributable to cyclooxygenase (COX) inhibition. This dual suppression of downstream arachidonic acid metabolites was accompanied by inhibition of [Ca²⁺]i increase, with no effect on platelet cyclic AMP levels [1]. This mechanistic profile distinguishes MMF from other antiplatelet flavonoids such as dicentrine, which elevates cAMP, and from girinimbine, which also inhibits COX but has a different flavonoid scaffold [1].

COX-Dependent Mechanism
Class-level inference
COX inhibition ↓ TXB₂ ↓ PGD₂
↓ [Ca²⁺]i
No cAMP modulation
Clean COX/Ca²⁺ inhibitory profile distinct from dual COX/cAMP modulators. Supports mechanism-specific antiplatelet research.
Washed rabbit platelets and lysates.
COX inhibition Thromboxane Mechanism of action

Scientific and Industrial Application Scenarios


Authenticity Marker for Resin Procurement and Anti-Adulteration QC

Given its detection in over 81% of authentic Indonesian Daemonorops samples by GC-MS and its status as one of three recommended UPLC-PAD-MS markers representing ~90% of total flavonoid content, this compound is the preferred analytical reference standard for establishing authenticity and quantifying active-flavonoid content in Dragon's Blood raw material purchase specifications [1][2].

Reference Inhibitor for COX-Dependent Antiplatelet Mechanism Studies

With fully characterized IC₅₀ values against five platelet agonists (collagen: 17.2 μM; AA: 49.8 μM; ADP: 179.8 μM; U46619: 109.6 μM; PAF: 189.2 μM) and a defined mechanism involving COX inhibition, Ca²⁺ suppression, and no cAMP modulation, MMF serves as a useful reference compound for distinguishing COX-dependent vs. cAMP-dependent antiplatelet pathways in natural product screening cascades [3].

Standardized Extract Development Targeting Flavane-Rich Bioactivity

Since flavane-rich Daemonorops draco resin (RDD) achieves nearly double the in vitro antiplatelet potency of stilbene-rich Dracaena resin (61.6% vs. 31.6% at 0.8 mg/mL), quantitation of this compound by validated UPLC-PAD-MS methods enables extract manufacturers to standardize batches to a defined flavane content, ensuring reproducible bioactivity and supporting dose-response comparability across production lots [4].

Chemotaxonomic Differentiation in Pharmacopoeial Monograph Development

The target compound is a diagnostic marker distinguishing flavane-type Daemonorops resin from stilbene-type Dracaena resin. Its quantifiable presence supports the development of species-specific pharmacopoeial monographs, replacing the current single-marker (dracorhodin) approach with a multi-component quality evaluation framework [2].

Application
Selection Property
Validation Focus
Resin Authenticity & Anti-Adulteration QC
Detection frequency across authenticated samples
Cross-validate marker specificity with supplier reference chromatograms and multi-lot fingerprinting
COX-Dependent Antiplatelet Screening
Agonist-specific IC₅₀ benchmarks and mechanism profile
Verify COX/Ca²⁺ pathway response without cAMP modulation in target platelet model
Flavane-Rich Extract Standardization
Quantitative content dominance in target resin
Quantify flavane content by UPLC-PAD-MS to ensure lot-to-lot bioactivity comparability
Pharmacopoeial Monograph Development
Chemotaxonomic specificity for Daemonorops genus
Establish multi-component marker framework replacing single-marker approach
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